XLogP3 Difference Relative to the De‑Brominated Analog: Implications for LogP‑Driven Assay Performance
The target compound exhibits a computed XLogP3 of 6.6 [1], approximately 0.9 log units higher than an analog lacking the α‑bromine atom (2‑[(4‑chlorophenyl)sulfanyl]‑1‑(2,4‑dichlorophenyl)ethanone, projected XLogP ≈5.7 based on structurally cognate C₁₄H₉Cl₃OS compounds ). In fragment‑based screening libraries, a ΔlogP of this magnitude can shift the compound from a membrane‑permeable to a membrane‑retained fraction, altering apparent potency in cell‑based assays [2].
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 6.6 |
| Comparator Or Baseline | 2-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone: ~5.7 (projected from C₁₄H₉Cl₃OS analog data) |
| Quantified Difference | Δ = +0.9 log units |
| Conditions | Computed by XLogP3 algorithm; comparator value inferred from chemsrc.com data for C₁₄H₉Cl₃OS ketones |
Why This Matters
A 0.9 log-unit lipophilicity increase can alter membrane partitioning by ~8‑fold, making the target compound the preferred choice when higher logP is required for blood‑brain barrier penetration or intracellular target access.
- [1] Kuujia.com – 2‑Bromo‑2‑[(4‑chlorophenyl)sulfanyl]‑1‑(2,4‐dichlorophenyl)‑1‑ethanone Computed Properties (XLogP3 = 6.6). Data retrieved May 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. doi:10.1517/17460441003605098 View Source
